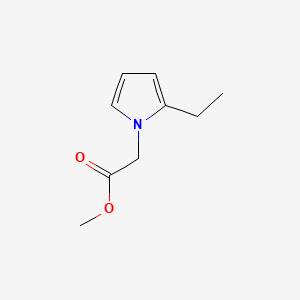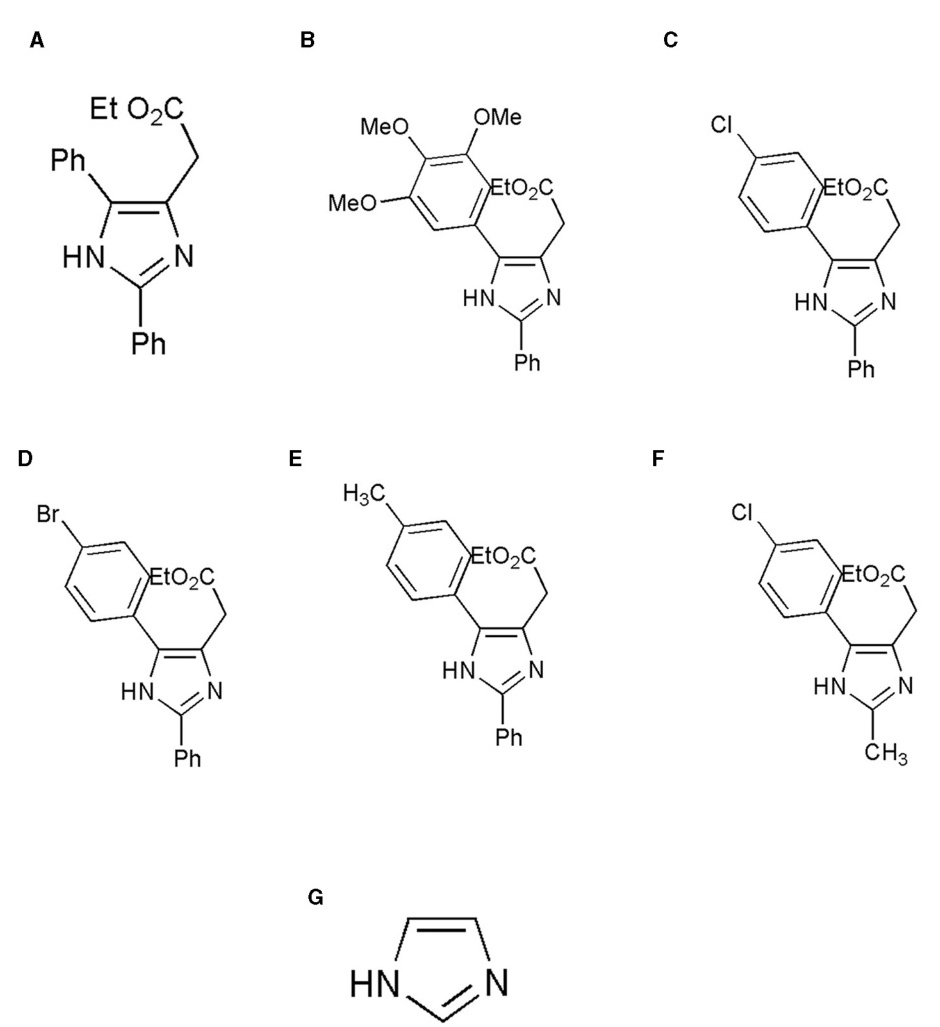
Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate
Beschreibung
Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate is a pyrrole-derived ester featuring a 1H-pyrrole ring substituted with an ethyl group at the 2-position and linked to a methyl acetate moiety via a methylene bridge. The pyrrole core, a five-membered aromatic heterocycle with one nitrogen atom, confers aromatic stability and electron-rich characteristics. The ethyl substituent enhances lipophilicity, while the ester group influences solubility and reactivity. This compound is of interest in medicinal chemistry due to the biological relevance of pyrrole derivatives, including antitumor and kinase-inhibiting activities .
Eigenschaften
CAS-Nummer |
153396-66-8 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.208 |
IUPAC-Name |
methyl 2-(2-ethylpyrrol-1-yl)acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-8-5-4-6-10(8)7-9(11)12-2/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
NAVMPFSFWOURBA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CN1CC(=O)OC |
Synonyme |
1H-Pyrrole-1-aceticacid,2-ethyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of Pyrrole- and Imidazole-Based Esters
| Compound Name | Core Structure | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| Methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate | Pyrrole | 2-ethyl, methyl acetate | C₉H₁₃NO₂ | 167.21 (calculated) | Pyrrole, ester, ethyl |
| Methyl (1H-pyrrol-2-ylcarbonylamino)acetate | Pyrrole | 2-carbonylamino, methyl acetate | C₈H₁₀N₂O₃ | 182.18 | Pyrrole, amide, ester |
| Methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate | Pyrrolopyridine (fused) | Fused pyridine ring, methyl acetate | C₁₀H₁₀N₂O₂ | 190.20 | Pyrrolopyridine, ester |
| Ethyl 2-(2-phenyl-1H-imidazol-4-yl)acetate | Imidazole | 2-phenyl, ethyl acetate | C₁₃H₁₄N₂O₂ | 230.26 | Imidazole (2N), ester, phenyl |
Key Observations :
- Core Heterocycle : Pyrrole derivatives exhibit lower basicity compared to imidazole analogs (e.g., ’s imidazole-based esters) due to the presence of a single nitrogen atom versus imidazole’s two .

- Substituent Effects: The ethyl group in the target compound enhances hydrophobicity relative to the carbonylamino group in Methyl (1H-pyrrol-2-ylcarbonylamino)acetate, which may improve membrane permeability .
Physicochemical Properties
Table 2: Physicochemical Properties
Key Observations :
- LogP Trends : Imidazole-based esters (e.g., LogP ~2.1) are more lipophilic than pyrrole analogs due to aromatic phenyl substituents .
- Synthetic Routes: Pyrrole derivatives often employ condensation or alkylation (e.g., ’s use of cyanoacetate condensation for pyrrole-aldehyde coupling) , while imidazole analogs utilize cyclization reactions .
Key Observations :
- Pyrrole vs. Imidazole : Pyrrole derivatives (e.g., antitumor agents) often target kinases, whereas imidazole analogs (e.g., ’s compounds) show broader anti-inflammatory applications .
- Substituent Impact : Bromo or chloro substituents on pyrrole (e.g., ’s dibromo derivatives) enhance bioactivity but may reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



